molecular formula C9H9FN2O4 B11760430 1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B11760430
M. Wt: 228.18 g/mol
InChI Key: AVMCCGJJNDXVHK-GJMOJQLCSA-N
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Description

1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorine atom, a hydroxyl group, and a methylidene group attached to an oxolane ring, which is further connected to a tetrahydropyrimidine-2,4-dione moiety. Its distinct chemical structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several steps. One common method starts with the preparation of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose, which is then subjected to a series of reactions to introduce the necessary functional groups and form the desired compound . The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under controlled temperatures and pH levels.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of ester or amide bonds and the formation of corresponding acids or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pH levels. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for the treatment of viral infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as polymerases or proteases, by binding to their active sites and preventing substrate binding or catalysis . Additionally, it can interfere with cellular processes, such as DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H9FN2O4/c1-4-6(10)7(14)8(16-4)12-3-2-5(13)11-9(12)15/h2-3,6-8,14H,1H2,(H,11,13,15)/t6-,7+,8-/m1/s1

InChI Key

AVMCCGJJNDXVHK-GJMOJQLCSA-N

Isomeric SMILES

C=C1[C@H]([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)F

Canonical SMILES

C=C1C(C(C(O1)N2C=CC(=O)NC2=O)O)F

Origin of Product

United States

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